(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule characterized by a thiazolidine-2,4-dione core. This structure is notable for its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The presence of fluorobenzyl and trimethoxybenzylidene groups further enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzyl bromide and 3,4,5-trimethoxybenzaldehyde.
Formation of Thiazolidine-2,4-dione Core: The core structure can be synthesized through a cyclization reaction involving thiourea and chloroacetic acid under basic conditions.
Condensation Reaction: The key step involves the condensation of the thiazolidine-2,4-dione core with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium ethoxide to form the benzylidene derivative.
Final Coupling: The final step is the coupling of the intermediate with 4-fluorobenzyl bromide using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the double bond in the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Saturated derivatives of the benzylidene group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes such as aldose reductase.
Receptor Binding: Interaction with specific biological receptors due to its structural features.
Medicine
Antidiabetic: Thiazolidinedione derivatives are known for their antidiabetic properties.
Anticancer: Potential anticancer activity through apoptosis induction and cell cycle arrest.
Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Inhibits enzymes like aldose reductase, reducing the formation of sorbitol from glucose.
Receptor Interaction: Binds to peroxisome proliferator-activated receptors (PPARs), modulating gene expression involved in glucose and lipid metabolism.
Apoptosis Induction: Induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar structure with antidiabetic properties.
Troglitazone: An older thiazolidinedione with similar biological activities.
Uniqueness
Fluorobenzyl Group: The presence of the fluorobenzyl group enhances its lipophilicity and metabolic stability.
Trimethoxybenzylidene Group: Provides additional sites for chemical modification and potential biological interactions.
This compound stands out due to its unique combination of functional groups, offering a versatile platform for further chemical and biological exploration.
Properties
Molecular Formula |
C20H18FNO5S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10- |
InChI Key |
BFRQTSKNSVRJHW-YVLHZVERSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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